![molecular formula C24H20N2O4S B2648948 1-Benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 894873-65-5](/img/structure/B2648948.png)
1-Benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
The synthesis of 1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone typically involves a multi-step process. One common method is the Fischer indole synthesis, which is followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . The reaction conditions often involve the use of microwave irradiation to accelerate the process, resulting in the formation of densely substituted indole products .
Análisis De Reacciones Químicas
1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Mecanismo De Acción
The mechanism by which 1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone exerts its effects is largely dependent on its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, influencing biological pathways. For example, it may act as an agonist or antagonist at serotonin receptors, affecting neurotransmission . The thiazolidine ring can also interact with proteins involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar compounds to 1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone include other spiro-indole derivatives and thiazolidine-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. For example:
Indole-3-acetic acid: A plant hormone with significant roles in growth and development.
Indazole derivatives: Known for their anti-inflammatory and anticancer activities.
The uniqueness of 1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone lies in its combination of indole and thiazolidine rings, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
1'-benzyl-3-(3-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-8-7-11-19(14-17)26-22(27)16-31(29,30)24(26)20-12-5-6-13-21(20)25(23(24)28)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFGYYSKTFYNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-(Methylsulfonyl)pyrrolidin-2-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2648865.png)
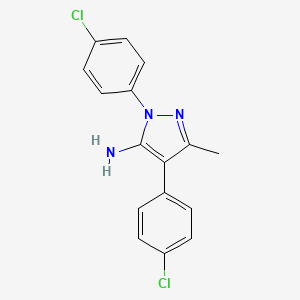
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2648870.png)
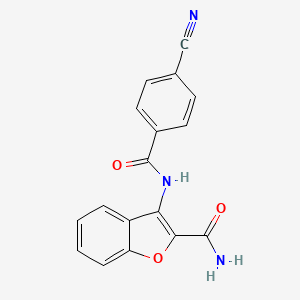
![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2648873.png)
![4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2648877.png)
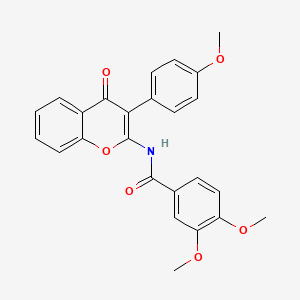
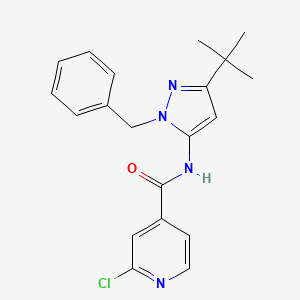
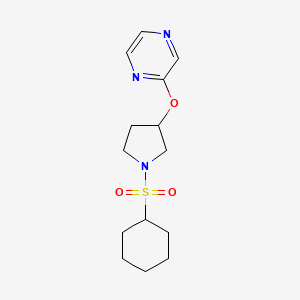
![6-Cyclopropyl-2-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2648884.png)
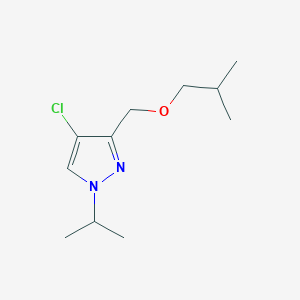
![9-Butyl-10-[(E)-2-[(3E)-3-[(2E)-2-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)ethylidene]-2-phenylcyclopenten-1-yl]ethenyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B2648886.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2648887.png)
![4-[Hydroxy(thien-2-yl)methyl]benzonitrile](/img/structure/B2648888.png)
